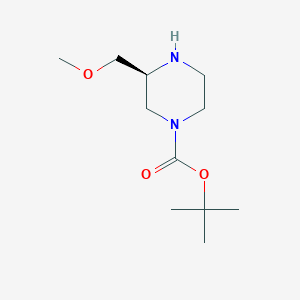

(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-(methoxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJWNCXOPXVECA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with methoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of (S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, including the use of automated reactors and continuous flow systems. The purification steps may also be scaled up using industrial chromatography techniques or crystallization methods .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Solvents: Dichloromethane, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It may serve as a precursor for the development of new drugs targeting specific diseases or conditions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to a receptor and modulate its activity, resulting in altered signal transduction pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Piperazine 3-Position

tert-Butyl 3-cyclopropylpiperazine-1-carboxylate (CAS: 886779-85-7)

- Substituent : Cyclopropyl group.

- Lacks the oxygen atom present in methoxymethyl, reducing polarity and hydrogen-bonding capacity.

- Applications : Used in kinase inhibitor development where rigid substituents improve target selectivity .

(S)-tert-Butyl 3-propylpiperazine-1-carboxylate

- Substituent : Linear propyl chain.

- Impact : Hydrophobic alkyl chain reduces solubility compared to methoxymethyl. The absence of an oxygen atom limits electronic interactions (e.g., dipole-dipole) with biological targets.

- Synthesis : Prepared via reductive amination or alkylation strategies, similar to the target compound .

tert-Butyl 3-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1)

Substituent Variations at the Piperazine 4-Position

tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (Compound 33, )

- Substituent: 3-Nitrophenoxy butanoyl chain.

- Impact: The nitro group introduces strong electron-withdrawing effects, while the phenoxy moiety contributes aromaticity. This enhances π-π stacking interactions in enzyme binding pockets.

- Applications : Used in urea-based pharmacophores targeting kinase domains .

tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate (CAS: 1704069-30-6)

- Substituent : Sulfonyl-linked bromo/trifluoromethoxy phenyl group.

- Impact : The sulfonyl group increases acidity and hydrogen-bond acceptor capacity. Bromine and trifluoromethoxy groups enhance lipophilicity and metabolic stability.

- Synthesis : Achieved via SNAr reactions or sulfonylation protocols .

Electronic and Steric Effects

| Compound | Substituent | Electronic Effect | Steric Effect |

|---|---|---|---|

| Target Compound | Methoxymethyl | Moderate electron-donating (via OCH3) | Low steric hindrance |

| 3-Cyclopropyl analog | Cyclopropyl | Electron-neutral | High rigidity |

| 4-(3-Nitrophenoxy)butanoyl analog | Nitrophenoxy | Strong electron-withdrawing | Moderate bulk |

| 4-Sulfonylphenyl analog | Sulfonyl/bromo | Electron-withdrawing | High bulk and planar geometry |

Biological Activity

(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a piperazine ring and specific stereochemistry, may influence its interactions with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular formula: CHNO, with a molecular weight of approximately 230.3 g/mol. The presence of a tert-butyl group and a methoxymethyl substituent at the 3-position of the piperazine ring contributes to its chemical reactivity and biological activity.

(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate exhibits significant biochemical properties that facilitate its interaction with various biomolecules. It is known to bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This property is crucial for its application in studying enzyme inhibitors and receptor ligands.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 230.3 g/mol |

| Binding Characteristics | Binds to active sites of enzymes |

| Interaction Type | Inhibition or activation of enzymatic activity |

Cellular Effects

Research indicates that this compound can modulate various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with transcription factors, potentially altering gene expression patterns. Such interactions highlight its relevance in understanding cellular mechanisms and developing therapeutic agents.

The molecular mechanism by which (S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate exerts its biological effects primarily involves binding interactions with biomolecules. The compound can influence the activity of signaling proteins and transcription factors, leading to significant changes in cellular responses.

Figure 1: Proposed Molecular Interactions

Molecular Interactions (Image illustrating potential binding sites and interactions)

Temporal Effects in Laboratory Settings

Studies have shown that the effects of (S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate can vary over time due to factors such as stability and degradation. Long-term studies in vitro have provided insights into how these temporal changes affect its biochemical and cellular functions.

Scientific Research Applications

This compound has several applications across various fields:

- Chemistry : Used as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Biology : Studied for potential antimicrobial and anticancer properties.

- Medicine : Serves as a building block for developing new drugs targeting the central nervous system.

- Industry : Utilized in producing agrochemicals and specialty chemicals.

Table 2: Applications of (S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

| Field | Application Description |

|---|---|

| Chemistry | Intermediate for complex organic synthesis |

| Biology | Investigation of antimicrobial and anticancer activities |

| Medicine | Development of CNS-targeting drugs |

| Industry | Production of agrochemicals and specialty chemicals |

Case Studies

Recent studies have explored the pharmacological potential of (S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate:

- Anticancer Activity : A study demonstrated that derivatives of piperazine compounds exhibit notable antiproliferative activity against various cancer cell lines, suggesting that (S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate may share similar properties .

- Enzyme Inhibition : Research on related compounds indicated their ability to selectively inhibit certain enzymes involved in cancer progression, pointing towards the potential use of this compound as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a piperazine core. A common approach includes:

Piperazine ring preparation : Start with tert-butyl piperazine-1-carboxylate derivatives.

Methoxymethyl introduction : Use alkylation agents like methoxymethyl chloride under basic conditions (e.g., potassium carbonate in 1,4-dioxane at 110°C) .

Stereochemical control : Chiral auxiliaries or asymmetric catalysis may be required to achieve the (S)-configuration.

- Critical factors : Temperature control (e.g., 110°C for 12 hours in 1,4-dioxane), solvent selection (polar aprotic solvents enhance nucleophilicity), and stoichiometric ratios of reagents (e.g., 1.5 eq. of tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate for coupling reactions) . Purification via silica gel chromatography (ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- 1H/13C NMR : Monitor the tert-butyl singlet at ~1.4 ppm and methoxymethyl protons as a triplet (~3.3–3.5 ppm). The piperazine ring protons appear as broad signals due to restricted rotation .

- FT-IR : Confirm the carbonyl stretch (C=O) of the tert-butyl carbamate at ~1680–1700 cm⁻¹ .

- LCMS : Use ESI+ to detect the molecular ion peak [M+H]+ at m/z ~273.3 (C12H22N2O3 requires 273.17) .

- X-ray crystallography : Resolve stereochemistry via single-crystal analysis (e.g., using SHELXL software ).

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when analyzing the stereochemistry of the methoxymethyl substituent?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC with columns like Chiralpak IA/IB and hexane/isopropanol mobile phases to separate enantiomers .

- NOESY experiments : Detect spatial proximity between the methoxymethyl group and adjacent protons to confirm the (S)-configuration .

- Comparative analysis : Cross-reference with enantiopure standards synthesized via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) .

Q. What strategies are recommended for enhancing the compound's stability under different storage conditions?

- Methodological Answer :

- Storage : Keep in dark, inert atmospheres (argon) at room temperature to prevent oxidation of the methoxymethyl group .

- Lyophilization : For long-term storage, lyophilize the compound as a hydrochloride salt to reduce hygroscopicity .

- Degradation monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC to track decomposition products (e.g., tert-butyl alcohol from carbamate hydrolysis) .

Q. In designing experiments to evaluate the compound's biological activity, what in vitro assays are most appropriate, and how should controls be implemented?

- Methodological Answer :

- Enzyme inhibition assays : Test against prolyl-hydroxylases (e.g., HIF-PH) using fluorescence-based assays (IC50 determination) .

- Cell-based assays : Use hypoxia-inducible factor (HIF) reporter cell lines to measure transcriptional activation .

- Controls : Include a known inhibitor (e.g., Izilendustat) and vehicle (DMSO ≤0.1%) to validate assay conditions.

Intermediate Research Questions

Q. What are the typical functionalization reactions of the piperazine ring in this compound, and how do reaction conditions influence product distribution?

- Methodological Answer :

- Nucleophilic substitution : React with aryl halides (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane/K2CO3 to install heterocycles at the piperazine nitrogen .

- Reduction : Use LiAlH4 to reduce carbamates to amines, but avoid excess reagent to prevent over-reduction .

- Cross-coupling : Suzuki-Miyaura reactions with boronic esters (e.g., tert-butyl 4-(3-boronophenyl)piperazine-1-carboxylate) require Pd catalysts and Cs2CO3 .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve conflicting yield reports from different synthetic routes (e.g., 62% vs. 88.7%)?

- Methodological Answer :

- Parameter optimization : Adjust stoichiometry (e.g., 1.3 eq. Cs2CO3 vs. 2.0 eq. K2CO3) and reaction time (12–24 hours) .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., tert-butyl alcohol from Boc deprotection) and optimize quenching steps .

- Scale-up considerations : Pilot reactions at 1 mmol scale before scaling to 10 mmol to assess exothermicity and mixing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.